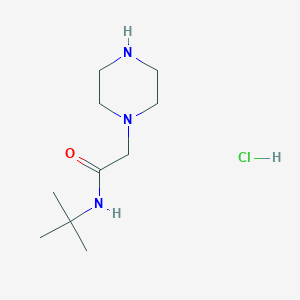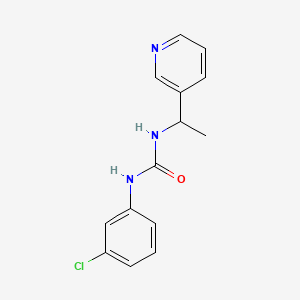
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea, also known as MPPEU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPEU is a urea derivative that has been synthesized and studied for its unique properties and potential use in drug discovery and development.
作用機序
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea exerts its effects through the inhibition of specific enzymes and signaling pathways. For example, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of protein kinase C, which plays a key role in cancer cell growth and proliferation. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to modulate the activity of various neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter receptor activity, and potential neuroprotective effects. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One advantage of using 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in lab experiments is its relatively simple synthesis method, which allows for high yield and purity. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
将来の方向性
There are a number of potential future directions for research on 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea. One area of interest is the development of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea and its potential therapeutic applications in various diseases. Finally, more studies are needed to investigate the safety and toxicity of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in vivo, which will be important for the development of potential therapeutic agents based on this compound.
合成法
The synthesis of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea involves the reaction of 3-methylbenzylamine with pyridine-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with isocyanate to form the final product, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea. This synthesis method has been optimized for high yield and purity, making 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea a viable compound for further research.
科学的研究の応用
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Research has shown that 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has the ability to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have potential neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-3-7-14(9-11)18-15(19)17-12(2)13-6-4-8-16-10-13/h3-10,12H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCNYRXLRNHNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)



![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)


![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)
![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)


